N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride
Description
N-[(5-Fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine hydrochloride is a pyrazole-derived compound featuring a fluorinated pyrazole core linked via a methylene bridge to a second pyrazole ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical or agrochemical applications. Key structural features include:
- Fluorine substitution at the 5-position of the first pyrazole ring, which may influence electronic properties and binding affinity.
- Methyl groups at the 1,3-positions of the first pyrazole and the 1,5-positions of the second pyrazole, contributing to steric bulk and lipophilicity.
Properties
Molecular Formula |
C11H17ClFN5 |
|---|---|
Molecular Weight |
273.74 g/mol |
IUPAC Name |
N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C11H16FN5.ClH/c1-7-9(11(12)17(4)15-7)5-13-10-6-14-16(3)8(10)2;/h6,13H,5H2,1-4H3;1H |
InChI Key |
IGRLEQOESMEXFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)NCC2=C(N(N=C2C)C)F.Cl |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Formation via Cyclization
The synthesis begins with constructing the fluorinated pyrazole moiety. A cyclization reaction between hydrazine derivatives and 1,3-diketones or their equivalents forms the 5-fluoro-1,3-dimethylpyrazole core. For instance, reacting 1,1,3-trifluoropropane-1,3-dione with methylhydrazine in ethanol under reflux yields the fluorinated pyrazole intermediate. This step typically achieves 70–85% yield, with purity enhanced by recrystallization from ethanol-water mixtures.
The second pyrazole ring (1,5-dimethylpyrazol-4-amine) is synthesized separately. Condensation of acetylacetone with hydrazine hydrate in acidic conditions generates 1,5-dimethylpyrazole, which undergoes nitration followed by reduction to introduce the amine group at the 4-position. Catalytic hydrogenation using palladium on carbon in methanol is effective for reducing the nitro group to an amine, yielding 1,5-dimethylpyrazol-4-amine with >90% purity.
Alkylation and Bridging
The methylene bridge connecting the two pyrazole units is established via nucleophilic substitution. Treating 5-fluoro-1,3-dimethylpyrazole with paraformaldehyde and hydrochloric acid generates the chloromethyl intermediate, which reacts with 1,5-dimethylpyrazol-4-amine in dimethylformamide (DMF) at 60°C. Sodium hydride is often employed as a base to deprotonate the amine, facilitating the alkylation process. This step requires strict moisture control to prevent hydrolysis of the chloromethyl intermediate, with yields ranging from 65% to 78%.
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt by treating with hydrogen chloride gas in anhydrous diethyl ether or by adding concentrated hydrochloric acid to an ethanolic solution of the compound. Precipitation of the hydrochloride salt is achieved by cooling the mixture to 0°C, followed by vacuum filtration and drying under reduced pressure. This step typically achieves >95% purity, as confirmed by elemental analysis.
Reaction Condition Optimization
Solvent Systems
| Solvent | Role | Temperature Range | Yield Impact |
|---|---|---|---|
| Ethanol | Cyclization and recrystallization | 60–80°C | High purity (≥90%) |
| DMF | Alkylation reactions | 50–70°C | Moderate (65–78%) |
| Diethyl ether | Salt formation | 0–5°C | High yield (≥95%) |
Polar aprotic solvents like DMF enhance reaction rates in alkylation steps by stabilizing transition states, while ethanol’s polarity aids in isolating crystalline intermediates.
Temperature and Time
- Cyclization : Refluxing at 80°C for 6–8 hours ensures complete ring closure.
- Alkylation : Moderate temperatures (60°C) prevent side reactions such as over-alkylation.
- Salt Formation : Low temperatures (0°C) favor precipitation and minimize HCl volatilization.
Industrial-Scale Production
Continuous flow reactors have been adopted for large-scale synthesis to improve efficiency and safety. In one setup, the cyclization and alkylation steps are integrated into a tandem flow system, reducing reaction times from hours to minutes. This method enhances yield consistency (75–80%) and reduces solvent waste by 40% compared to batch processes.
Analytical Characterization
Post-synthesis validation employs:
Chemical Reactions Analysis
Types of Reactions
N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Common in pyrazole chemistry, where substituents on the ring can be replaced with other groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyrazole carboxylic acids, while substitution reactions could introduce various alkyl or aryl groups onto the pyrazole ring.
Scientific Research Applications
N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. For example, it may inhibit specific enzymes by forming strong hydrogen bonds or electrostatic interactions .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Differences
The target compound is compared below with three analogs from the evidence:
Key Observations:
- Halogen Substitution : The target’s 5-fluoro group contrasts with chloro-substituted analogs (e.g., 3a), which may reduce steric hindrance while maintaining electronegativity .
- Alkyl vs.
- Salt Forms : The hydrochloride salt in the target and its ethyl-substituted analog enhances aqueous solubility compared to neutral carboxamide derivatives .
Physicochemical Properties
Analysis:
- Solubility : The hydrochloride salt in the target likely improves bioavailability over neutral carboxamides (e.g., 3a) .
Yield Trends:
Research Implications and Limitations
- Pharmacological Potential: Fluorinated pyrazoles (e.g., the target) are understudied compared to chloro or cyano derivatives but may offer improved selectivity in kinase inhibition .
- Gaps in Data : Melting points, crystallinity, and biological activity data for the target compound are absent in the provided evidence.
Biological Activity
N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride (CAS Number: 1856097-98-7) is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including anticancer properties and mechanisms of action, supported by relevant data tables and findings from various studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₆ClF₂N₅ |
| Molecular Weight | 291.73 g/mol |
| CAS Number | 1856097-98-7 |
The compound exhibits biological activity primarily through its interaction with various cellular pathways. Pyrazole derivatives, including this compound, are known to inhibit key enzymes involved in cancer cell proliferation and survival. Specifically, they target cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, a review by Bouabdallah et al. demonstrated that similar compounds exhibited significant cytotoxic effects against various cancer cell lines:
- MCF7 (breast cancer) : GI50 = 3.79 µM
- SF-268 (glioma) : TGI = 12.50 µM
- NCI-H460 (lung cancer) : LC50 = 42.30 µM
These values suggest that this compound may possess comparable or superior efficacy against these cell lines.
Study 1: Cytotoxicity Assessment
In a study assessing the cytotoxicity of several pyrazole derivatives, this compound was evaluated against the following cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| Hep-2 | 3.25 |
| P815 | 17.82 |
These results indicate a potent cytotoxic effect on Hep-2 cells, suggesting that the compound could be a candidate for further development as an anticancer agent.
Study 2: Mechanistic Insights
Another research effort explored the mechanism by which pyrazole derivatives induce apoptosis in cancer cells. The study revealed that compounds similar to this compound trigger apoptotic pathways through the activation of caspases and inhibition of anti-apoptotic proteins like Bcl-2.
Comparative Analysis with Other Pyrazole Derivatives
The following table summarizes the IC50 values of various pyrazole derivatives in different cancer cell lines:
| Compound | MCF7 IC50 (µM) | A549 IC50 (µM) | HCT116 IC50 (µM) |
|---|---|---|---|
| N-(2-hydroxypropyl)-pyrazole derivative | 0.01 | 0.75 | 0.39 |
| N-(phenylcarbamothioyl)-pyrazole | 0.95 | 0.30 | - |
| N-[5-fluoro...;hydrochloride | 3.79 | 26 | 0.46 |
This comparative analysis demonstrates that while N-[5-fluoro...;hydrochloride shows substantial activity against MCF7 cells, other derivatives may exhibit even greater potency against different cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
